molecular formula C19H33NO4S B6779281 N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide

Cat. No.: B6779281
M. Wt: 371.5 g/mol
InChI Key: RMDRAQKXJXVWCO-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide: is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a dioxothiolan ring, and a methoxycyclohexyl moiety

Properties

IUPAC Name

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO4S/c1-24-18-9-5-6-15(12-18)13-19(21)20(16-7-3-2-4-8-16)17-10-11-25(22,23)14-17/h15-18H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRAQKXJXVWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)CC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide typically involves multiple steps:

    Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexylamine as a starting material.

    Attachment of the Methoxycyclohexyl Moiety: This step involves the alkylation of a cyclohexanol derivative with methoxy groups, followed by coupling with the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols and Amines: Products of reduction reactions.

    Functionalized Derivatives: Products of substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound can be used as a lead compound for the design of new therapeutic agents. Its structural features allow for modifications that can enhance its efficacy and reduce side effects.

Industry

In the material science industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-hydroxycyclohexyl)acetamide
  • N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-chlorocyclohexyl)acetamide
  • N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-fluorocyclohexyl)acetamide

Uniqueness

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide is unique due to the presence of the methoxy group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

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